Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is a chemical compound with the molecular formula C₁₁H₁₄ClO₅P and a molecular weight of approximately 292.65 g/mol. This compound features a phosphonate group, which is significant in various chemical applications. It is recognized for its unique structure, which includes a chlorophenoxy moiety that contributes to its reactivity and potential biological activity .
Due to the lack of specific research on DMCP, its mechanism of action remains unknown.
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (also known as DMCPP) serves as a valuable building block in the synthesis of various phosphorylated compounds with potential applications in various research fields. These compounds can be obtained through diverse reactions, including:
These synthetic strategies offer researchers a versatile platform for generating novel phosphorylated compounds with diverse functionalities for exploration in various scientific disciplines.
The structure of DMCPP bears resemblance to certain naturally occurring substrates for specific enzymes. This characteristic makes it a valuable tool in the design and development of enzyme inhibitors. By strategically modifying the functional groups of DMCPP, researchers can create molecules that bind to the active site of an enzyme, thereby inhibiting its activity. This approach has potential applications in:
The biological activity of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate has been explored in various studies. Its phosphonate group may exhibit activity against certain enzymes or biological pathways, although specific details on its pharmacological effects remain limited. The presence of the chlorophenoxy group suggests potential herbicidal or pesticidal properties, aligning with similar compounds in agricultural chemistry .
Several methods are available for synthesizing Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate:
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate has several applications:
Interaction studies involving Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate focus on its reactivity with biological targets and other chemical entities. Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways, although comprehensive data are needed to elucidate these mechanisms fully. Additionally, studies on its interactions with other compounds may reveal synergistic effects or enhance its applicability in various fields .
Several compounds share structural similarities with Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Dimethyl phenylphosphonate | Contains a phenyl group instead of chlorophenol | Less reactive towards biological targets |
Dimethyl 2-(4-chlorophenoxy)propylphosphonate | Different chlorine substitution | Different herbicidal properties |
Dimethyl 3-(4-methoxyphenoxy)-2-oxopropylphosphonate | Contains a methoxy group | Potentially different biological activity profile |
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate stands out due to the presence of the chlorophenoxy group, which may enhance its reactivity and specific biological interactions compared to other phosphonates .
Irritant